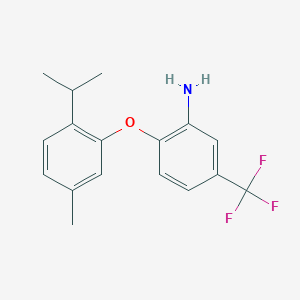
2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline, also known as IPMTFA, is a versatile organic compound that has a wide range of applications in the field of synthetic organic chemistry. It is used as a starting material in the synthesis of various compounds, and its reactivity makes it a useful tool in the laboratory. In addition to its use in the synthesis of compounds, IPMTFA has been studied for its potential applications in the scientific research field, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Development
2-Fluoro-5-(trifluoromethyl)aniline, a compound structurally related to 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline, has been utilized as a monodentate transient directing group (MonoTDG) in the Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process showcases high efficiency and good functional group tolerance, enabling the scalable synthesis of products that can be converted into useful quinazoline and fused isoindolinone scaffolds through one-step derivatization (Wu et al., 2021). Additionally, reactions involving anilides and phenyliodine(III) bis(trifluoroacetate) (PIFA) in various solvents have led to the synthesis of acetyldiarylamines and phenols, demonstrating the influence of the acyl group's electronic nature and the phenyl group's substitution pattern on the reaction outcome (Itoh et al., 2002).
Electronic Material Applications
N-(Nitrofluorenylidene)anilines, synthesized from nitrofluorenones and substituted anilines, have shown high compatibility with polycarbonate and efficacy as electron transport materials in positive charge electrophotography. This highlights their potential in developing materials for electrophotographic applications, with certain derivatives displaying stability in repetitive testing (Matsui et al., 1993).
Bioisostere Development for Drug Design
The difluoromethyl group has been studied for its properties as a lipophilic hydrogen bond donor, acting as a potential bioisostere for hydroxyl, thiol, or amine groups. Such properties are crucial in the rational design of drugs, where the difluoromethyl moiety can enhance lipophilicity without significantly altering hydrogen bonding capacity, thereby influencing drug efficacy and pharmacokinetic properties (Zafrani et al., 2017).
Eigenschaften
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFQQEGHPVQDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)
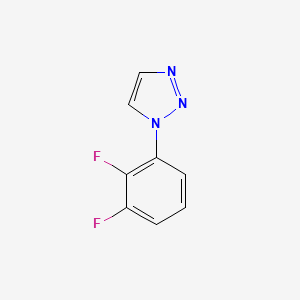
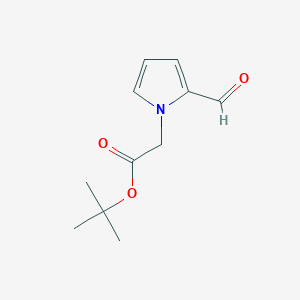


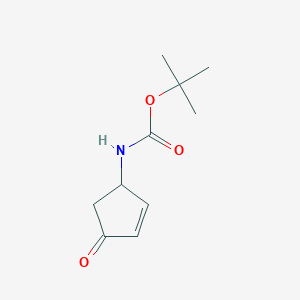
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)
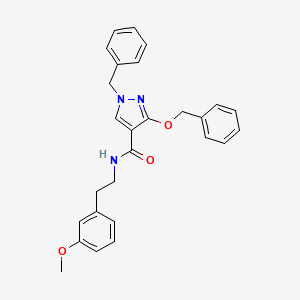

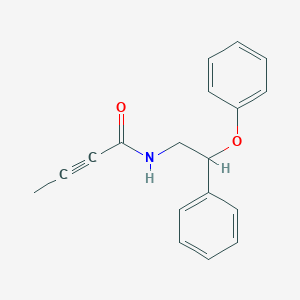
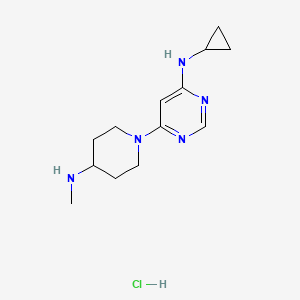
![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)
